Cas no 131204-29-0 (2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-)
131204-29-0 structure
Product Name:2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-
CAS-Nr.:131204-29-0
MF:C43H66O11
MW:758.977554798126
CID:176109
PubChem ID:6442750
Update Time:2025-04-19
2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-
- 1-Norokadaone
- 1-[(2S,5R,6R,8S)-5-hydroxy-8-{(1R,2E)-3-[(2R,4a'R,5R,6'S,8'R,8a'S)-8'-hydroxy-6'-{(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl}-7'-methylideneoctahydro-3H,3'H-spiro[furan-2,2'-pyrano[3,2-b]pyran]-5-yl]-1-methylprop-2-en-1-yl}-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]propan-2-one
- 1-NOROKADAONE 98+%
- Norokadanone
- 1-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4As,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one
- 131204-29-0
- 1-((2S,6R,8S,11R)-11-hydroxy-2-((E,2R)-4-((2S,2'S,4R,6R)-4-hydroxy-2-((1S,3S)-1-hydroxy-3-((3R,6S)-3-methyl-1,7-dioxaspiro(5.5)undecan-2-yl)butyl)-3-methylidenespiro(4a,7,8,8a-tetrahydro-4H-pyrano(3,2-b)pyran-6,5'-oxolane)-2'-yl)but-3-en-2-yl)-4-methyl-1,7-dioxaspiro(5.5)undec-4-en-8-yl)propan-2-one
- 1-((2S,6R,8S,11R)-2-((E,2R)-4-((2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-((1S,3S)-1-hydroxy-3-((2S,3R,6S)-3-methyl-1,7-dioxaspiro(5.5)undecan-2-yl)butyl)-3-methylidenespiro(4a,7,8,8a-tetrahydro-4H-pyrano(3,2-b)pyran-6,5'-oxolane)-2'-yl)but-3-en-2-yl)-11-hydroxy-4-methyl-1,7-dioxaspiro(5.5)undec-4-en-8-yl)propan-2-one
- 1-[(2S,6R,8S,11R)-11-hydroxy-2-[(E,2R)-4-[(2S,2'S,4R,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one
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- Inchi: 1S/C43H66O11/c1-25-21-35(52-43(24-25)36(46)12-11-32(51-43)23-29(5)44)26(2)9-10-31-14-18-42(50-31)19-15-34-40(54-42)37(47)30(6)39(49-34)33(45)22-28(4)38-27(3)13-17-41(53-38)16-7-8-20-48-41/h9-10,24,26-28,31-40,45-47H,6-8,11-23H2,1-5H3/b10-9+/t26-,27-,28+,31+,32+,33+,34-,35+,36+,37-,38+,39+,40-,41+,42-,43-/m1/s1
- InChI-Schlüssel: NJOGICJCSWVJKS-CSGLEQNXSA-N
- Lächelt: O1[C@H]2[C@@H](C(=C)[C@@H]([C@H](C[C@H](C)[C@@H]3[C@H](C)CC[C@]4(CCCCO4)O3)O)O[C@@H]2CC[C@]21CC[C@H](/C=C/[C@@H](C)[C@@H]1CC(C)=C[C@]3([C@H](CC[C@@H](CC(C)=O)O3)O)O1)O2)O
Berechnete Eigenschaften
- Genaue Masse: 758.46100
- Monoisotopenmasse: 758.46051292g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 54
- Anzahl drehbarer Bindungen: 9
- Komplexität: 1420
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 16
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topologische Polaroberfläche: 142Ų
Experimentelle Eigenschaften
- PSA: 142.37000
- LogP: 5.96700
2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]- Sicherheitsinformationen
- WGK Deutschland:3
- Code der Gefahrenkategorie: 20/21/22-38
- Sicherheitshinweise: 26-36
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Identifizierung gefährlicher Stoffe:
2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N276204-5μg |
2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]- |
131204-29-0 | ≥98% | 5μg |
¥2163.90 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-287172-5 µg |
1-Norokadaone, |
131204-29-0 | 5µg |
¥1,880.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-287172A-100 µg |
1-Norokadaone, |
131204-29-0 | 100µg |
¥6,393.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-287172-5µg |
1-Norokadaone, |
131204-29-0 | 5µg |
¥1880.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-287172A-100µg |
1-Norokadaone, |
131204-29-0 | 100µg |
¥6393.00 | 2023-09-05 |
2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]- Verwandte Literatur
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John W. Blunt,Brent R. Copp,Murray H. G. Munro,Peter T. Northcote,Michèle R. Prinsep Nat. Prod. Rep. 2005 22 15
131204-29-0 (2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-) Verwandte Produkte
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